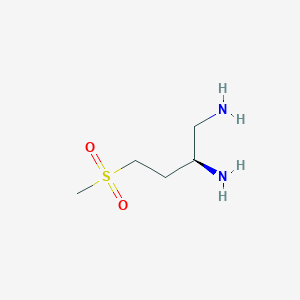
(2S)-4-Methanesulfonylbutane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-Methanesulfonylbutane-1,2-diamine is an organic compound characterized by the presence of a methanesulfonyl group attached to a butane chain with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Methanesulfonylbutane-1,2-diamine typically involves the reaction of butane-1,2-diamine with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at low temperatures to control the rate and selectivity of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Methanesulfonylbutane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler amine derivatives.
Scientific Research Applications
(2S)-4-Methanesulfonylbutane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-4-Methanesulfonylbutane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-Methanesulfonylbutane-1,2-diamine: shares similarities with other sulfonyl-containing compounds, such as methanesulfonamide and sulfonylureas.
Methanesulfonamide: Similar in structure but lacks the butane chain.
Sulfonylureas: Used in medicine, particularly in the treatment of diabetes.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of a sulfonyl group with a butane chain and two amine groups
Properties
Molecular Formula |
C5H14N2O2S |
|---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
(2S)-4-methylsulfonylbutane-1,2-diamine |
InChI |
InChI=1S/C5H14N2O2S/c1-10(8,9)3-2-5(7)4-6/h5H,2-4,6-7H2,1H3/t5-/m0/s1 |
InChI Key |
XTZGNDBHQOADQG-YFKPBYRVSA-N |
Isomeric SMILES |
CS(=O)(=O)CC[C@@H](CN)N |
Canonical SMILES |
CS(=O)(=O)CCC(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


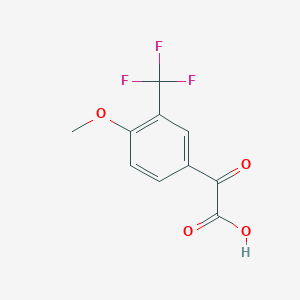
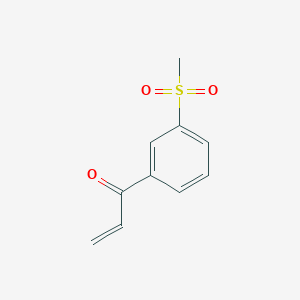

![1-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol](/img/structure/B13153221.png)
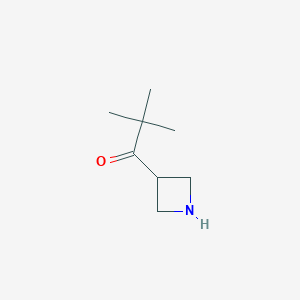
![5-O-benzyl 1-O'-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4'-piperidine]-1',5-dicarboxylate](/img/structure/B13153227.png)
![3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol](/img/structure/B13153231.png)
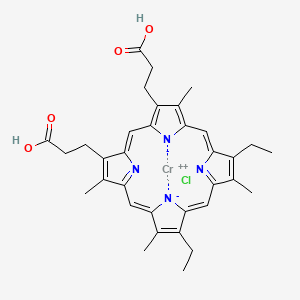


![(1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13153250.png)

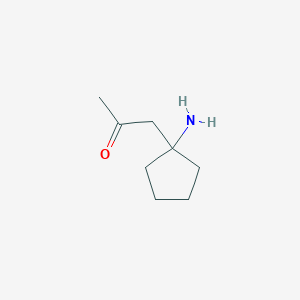
![5-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13153271.png)
